molecular formula C13H15FO B022669 2-Fluorophenyl cyclohexyl ketone CAS No. 106795-65-7

2-Fluorophenyl cyclohexyl ketone

Cat. No.: B022669
CAS No.: 106795-65-7
M. Wt: 206.26 g/mol
InChI Key: FBBWLWXMDJKBBH-UHFFFAOYSA-N
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Description

2-Fluorophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H15FO It is a ketone derivative where a fluorine atom is substituted at the ortho position of the phenyl ring attached to a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl cyclohexyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl cyclohexyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized products.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Fluorophenyl cyclohexyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluorophenyl cyclohexyl ketone involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may act by inhibiting specific enzymes or modulating receptor activity, depending on its structural context.

Comparison with Similar Compounds

2-Fluorophenyl cyclohexyl ketone can be compared with other similar compounds such as:

    2-Chlorophenyl cyclohexyl ketone: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromophenyl cyclohexyl ketone: Contains a bromine atom in place of fluorine.

    2-Iodophenyl cyclohexyl ketone: Iodine atom substitution.

Uniqueness

The fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its halogenated analogs.

Properties

IUPAC Name

cyclohexyl-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBWLWXMDJKBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509386
Record name Cyclohexyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106795-65-7
Record name Cyclohexyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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